2-Acetoxycinnamic acid

Description

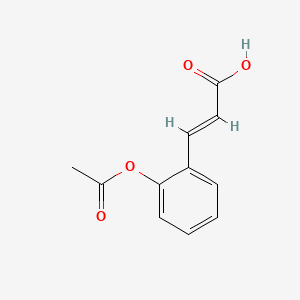

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWQQCLBQBRMQ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876299 |

Source

|

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-10-9, 55620-18-3 |

Source

|

| Record name | (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 2-acetoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylmarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Structural Context and Scientific Significance

An In-depth Technical Guide to 2-Acetoxycinnamic Acid: Properties, Synthesis, and Potential Applications

This compound, systematically named (2E)-3-(2-acetoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid, a phenylpropanoid naturally abundant in the plant kingdom.[1] Its structure is characterized by a benzene ring substituted with an acetoxy group at the ortho- (position 2) and an acrylic acid group at the para- position relative to the acetoxy group. This compound is the acetylated form of 2-hydroxycinnamic acid (also known as o-coumaric acid) and is a structural isomer of the widely known drug, Acetylsalicylic Acid (Aspirin).

The presence of the acetoxy group, the conjugated double bond, and the carboxylic acid moiety imparts a unique combination of chemical reactivity and potential biological activity. While direct research on this compound is less extensive than on its parent compounds, its structural similarity to both aspirin and other bioactive cinnamic acids makes it a molecule of significant interest for researchers in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis and characterization, and an expert perspective on its potential therapeutic applications based on established structure-activity relationships.

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data for this compound are primarily based on computational predictions and analysis of its structural analogs.

| Property | Value | Data Source Reference |

| Molecular Formula | C₁₁H₁₀O₄ | N/A |

| Molecular Weight | 206.19 g/mol | N/A |

| IUPAC Name | (2E)-3-(2-acetoxyphenyl)prop-2-enoic acid | N/A |

| Appearance | Expected to be a white to off-white solid | Analog-based |

| Melting Point | Not experimentally determined; parent (trans-2-hydroxycinnamic acid) melts at 181-188 °C | [4] |

| Water Solubility | Predicted to be low | [5][6] |

| pKa (Strongest Acidic) | Predicted ~4.1-4.5 | [6] |

| LogP | Predicted ~2.0-2.5 | [6] |

| CAS Number | 26331-33-3 | N/A |

Synthesis and Purification: An Experimental Workflow

The most direct and reliable method for preparing this compound is through the esterification of its precursor, 2-hydroxycinnamic acid. This process involves the acetylation of the phenolic hydroxyl group.

Diagram: Synthesis and Purification Workflow

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

Protocol: Synthesis via Acetylation

Objective: To synthesize this compound from 2-hydroxycinnamic acid using acetic anhydride.

Causality: Acetic anhydride is an effective acetylating agent for phenols. Pyridine is used as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst to accelerate the reaction. The workup procedure is designed to precipitate the less polar product from the aqueous medium while water-soluble impurities remain in solution.

Reagents & Materials:

-

trans-2-Hydroxycinnamic acid (1.0 eq)

-

Acetic Anhydride (2.0-2.5 eq)

-

Pyridine (as solvent and catalyst)

-

Distilled Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Büchner funnel and vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxycinnamic acid in a minimal amount of pyridine.

-

Add acetic anhydride dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and water, stirring vigorously. This hydrolyzes excess acetic anhydride and precipitates the crude product.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold distilled water.

Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or less soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.

Procedure:

-

Transfer the crude, air-dried product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution remains cloudy or colored, hot filtration can be performed to remove insoluble impurities.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

-

Dry the crystals in a vacuum oven or desiccator to yield pure this compound.

Spectroscopic Characterization

Analytical techniques are essential for confirming the structure and assessing the purity of the synthesized compound.

| Technique | Expected Data Highlights |

| ¹H NMR | Aromatic Protons: Signals in the ~7.0-8.0 ppm range. Vinylic Protons: Two doublets around ~6.5 and ~7.9 ppm with a large coupling constant (~16 Hz) characteristic of the trans-isomer. Acetyl Protons: A sharp singlet around ~2.3 ppm (CH₃). Carboxylic Proton: A broad singlet at >10 ppm. |

| ¹³C NMR | Expected signals include the carboxylic carbon (~170 ppm), ester carbonyl carbon (~169 ppm), aromatic carbons (120-150 ppm), vinylic carbons (~120 and ~140 ppm), and the acetyl methyl carbon (~21 ppm). |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches for the ester and carboxylic acid (~1760 cm⁻¹ and ~1700 cm⁻¹, respectively), and a C=C alkene stretch (~1630 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 206. Key fragmentation patterns may include the loss of an acetyl group (CH₂=C=O, 42 Da) to give a fragment at m/z = 164, corresponding to 2-hydroxycinnamic acid. |

Reactivity, Stability, and Potential Biological Activity

Chemical Reactivity

The primary points of reactivity in this compound are the ester linkage and the acrylic acid moiety.

-

Hydrolysis: The acetoxy group is susceptible to hydrolysis under acidic or basic conditions, which would regenerate 2-hydroxycinnamic acid. This suggests that this compound could act as a pro-drug, releasing its active parent compound in vivo.

-

Reactions of the Alkene: The conjugated double bond can undergo addition reactions, such as hydrogenation.

-

Reactions of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or acid chlorides using standard synthetic methods.[2]

Stability and Storage

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] It should be kept away from strong bases and acids, which could catalyze its hydrolysis.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, its structural features allow for informed hypotheses regarding its potential therapeutic effects.

-

Anti-inflammatory Effects: As a structural isomer of aspirin, this compound is a prime candidate for investigation as an anti-inflammatory agent. A plausible mechanism, analogous to aspirin, is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. The acetoxy group is key for the irreversible inhibition of COX-1 via acetylation of a serine residue.

-

Antioxidant and Cytoprotective Properties: Cinnamic acid and its hydroxylated derivatives are well-documented antioxidants.[1][8] They can scavenge free radicals and may modulate cellular antioxidant defenses. This compound, particularly if hydrolyzed to 2-hydroxycinnamic acid, could exert similar protective effects against oxidative stress.

-

Anticancer Potential: Numerous cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Potential mechanisms include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.

Diagram: Potential Signaling Pathways for Investigation

Caption: Potential mechanisms of action for this compound, based on its structural analogs.

Safety and Handling

As no specific safety data sheet (SDS) exists for this compound, handling precautions should be based on those for closely related compounds like 2-hydroxycinnamic acid and other cinnamic acid derivatives.[5][9]

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields, and a lab coat.[10] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Minimize dust generation.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

-

Conclusion

This compound is a compelling molecule for chemical and pharmacological research. Its straightforward synthesis from 2-hydroxycinnamic acid allows for accessible laboratory investigation. Based on its structural relationship to aspirin and bioactive cinnamic acids, it holds significant potential as an anti-inflammatory, antioxidant, and anticancer agent. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical properties and therapeutic promise of this versatile compound.

References

- metasci. (n.d.). Safety Data Sheet trans-2-Hydroxycinnamic acid.

- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid. PubChem Compound Database.

- Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.

- Cioc, R. C., & Iosif, F. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 17(9), 10444-10455.

- Lee, S. H., et al. (2001). Enzymatic synthesis of cinnamic acid derivatives. Biotechnology Letters, 23(19), 1615-1619.

- NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook.

- FooDB. (n.d.). Showing Compound trans-2-Methoxycinnamic acid (FDB004884).

- Sgarbossa, A., et al. (2019). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 24(15), 2743.

- Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.

- Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Acetoxycinnamic Acid: From Historical Intermediate to a Molecule of Renewed Interest

Abstract

This technical guide provides a comprehensive overview of 2-acetoxycinnamic acid, a molecule historically recognized as a key intermediate in the synthesis of coumarin. While often overshadowed by its precursor, 2-hydroxycinnamic acid (o-coumaric acid), and the related compound, acetylsalicylic acid (aspirin), this compound holds its own significance in the landscape of organic synthesis and potential pharmacological applications. This document delves into the historical context of its discovery, details its synthesis through classical and modern methods, explores its physicochemical properties, and discusses its potential biological activities, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Genesis of this compound

The story of this compound is intrinsically woven into the fabric of 19th-century organic chemistry, specifically with the groundbreaking work of Sir William Henry Perkin. In 1868, Perkin's development of the reaction that now bears his name provided a novel method for the synthesis of α,β-unsaturated aromatic acids.[1] A pivotal application of this reaction was the synthesis of coumarin, a fragrant natural product, from salicylaldehyde.[1] It is within this seminal work that this compound first emerged, not as the primary target, but as a crucial, isolable intermediate.

The Perkin reaction, in this context, involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate. The initial product of this reaction is the acetyl derivative of o-coumaric acid, which is precisely this compound.[1] Subsequent hydrolysis of this intermediate yields o-coumaric acid, which then undergoes lactonization to form coumarin. This historical linkage firmly places the "discovery" of this compound in the late 1860s, albeit as a stepping stone to another coveted molecule.

For decades, this compound remained largely in the shadow of coumarin and its more widely studied isomer, acetylsalicylic acid (aspirin). However, with the ever-expanding search for novel therapeutic agents and a deeper understanding of the biological roles of cinnamic acid derivatives, there is a renewed interest in exploring the unique properties and potential applications of this acetylated compound.

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is fundamentally a two-step process: the formation of its precursor, 2-hydroxycinnamic acid (o-coumaric acid), followed by its acetylation.

Synthesis of the Precursor: 2-Hydroxycinnamic Acid (o-Coumaric Acid)

The two predominant classical methods for the synthesis of hydroxycinnamic acids are the Perkin reaction and the Knoevenagel-Doebner condensation.[2][3]

As historically established, the Perkin reaction is a cornerstone for the synthesis of cinnamic acid derivatives.

-

Principle: This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. For the synthesis of o-coumaric acid, salicylaldehyde is reacted with acetic anhydride in the presence of a weak base, such as sodium acetate.

Experimental Protocol: Perkin Synthesis of this compound and subsequent hydrolysis to 2-Hydroxycinnamic Acid

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Heating: Heat the mixture in an oil bath at 180°C for 5 hours.

-

Hydrolysis: After cooling, add water to the reaction mixture and boil for 15 minutes to hydrolyze the excess acetic anhydride and the initially formed this compound.

-

Purification: Cool the solution and acidify with concentrated hydrochloric acid to precipitate the crude o-coumaric acid. The solid can be collected by filtration and recrystallized from hot water.

Diagram: Perkin Reaction for the Synthesis of this compound

Caption: Perkin reaction for the synthesis of this compound.

This method offers an alternative and often milder route to α,β-unsaturated acids.

-

Principle: The Knoevenagel-Doebner condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.

Experimental Protocol: Knoevenagel-Doebner Synthesis of 2-Hydroxycinnamic Acid

-

Reactant Mixture: Dissolve salicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (2-3 volumes).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Heating: Heat the mixture on a water bath at 90-100°C for 2-3 hours, or until carbon dioxide evolution ceases.

-

Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol-water.

Diagram: Knoevenagel-Doebner Condensation for 2-Hydroxycinnamic Acid

Caption: Knoevenagel-Doebner synthesis of 2-Hydroxycinnamic acid.

Acetylation of 2-Hydroxycinnamic Acid

The final step to obtain this compound is the acetylation of the phenolic hydroxyl group of o-coumaric acid. This is a standard esterification reaction.

-

Principle: The hydroxyl group of o-coumaric acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride, often in the presence of a catalyst.

Experimental Protocol: Acetylation of 2-Hydroxycinnamic Acid

-

Reactant Mixture: Suspend 2-hydroxycinnamic acid (1.0 eq) in acetic anhydride (3.0 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), or a base like pyridine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the this compound and hydrolyze the excess acetic anhydride.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Diagram: Acetylation of 2-Hydroxycinnamic Acid

Caption: Acetylation of 2-Hydroxycinnamic acid.

Physicochemical Properties and Structural Analogs

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 2-Hydroxycinnamic Acid | Acetylsalicylic Acid (Aspirin) |

| IUPAC Name | (2E)-3-(2-acetoxyphenyl)prop-2-enoic acid | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid[4] | 2-(acetyloxy)benzoic acid[5] |

| Molecular Formula | C₁₁H₁₀O₄ | C₉H₈O₃[6] | C₉H₈O₄ |

| Molar Mass | 206.19 g/mol | 164.16 g/mol [6] | 180.16 g/mol |

| Appearance | White to off-white crystalline solid | White to yellow crystalline solid | White crystalline powder |

| Key Structural Features | Acetoxy group at position 2, acrylic acid side chain | Hydroxyl group at position 2, acrylic acid side chain | Acetoxy group at position 2, carboxyl group directly on the ring |

The key structural difference between this compound and its more famous analog, aspirin, is the presence of the acrylic acid side chain in the former, which introduces a conjugated double bond and extends the molecule. This structural feature is expected to influence its electronic properties, reactivity, and biological interactions.

Biological Significance and Potential Applications

While direct and extensive studies on the biological activities of this compound are limited, its structural relationship to both hydroxycinnamic acids and aspirin provides a strong basis for hypothesizing its potential pharmacological effects.

Antioxidant Activity

Cinnamic acid and its hydroxylated derivatives are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[7] While acetylation of a phenolic hydroxyl group can sometimes diminish its radical scavenging capacity, the overall molecule may still exhibit antioxidant effects. A study on the acetylation of cinnamic acid to cinnamyl acetate showed a slight enhancement in antioxidant activity.[7][8] This suggests that this compound may retain or even have modulated antioxidant properties compared to its precursor.

Anti-inflammatory and Analgesic Potential

The most tantalizing potential of this compound lies in its analogy to aspirin. Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible acetylation of cyclooxygenase (COX) enzymes. Given that this compound also possesses an acetoxy group ortho to a carboxylic acid function (albeit separated by a vinyl group), it is plausible that it could act as a COX inhibitor. The extended conjugation from the acrylic acid side chain might influence its binding affinity and selectivity for COX-1 versus COX-2 isoforms. Further research is warranted to investigate this hypothesis.

Other Potential Activities

Derivatives of cinnamic acid have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[9] The specific substitution pattern on the phenyl ring and modifications to the carboxylic acid group can significantly modulate these activities. Therefore, this compound represents a lead compound for further derivatization and biological screening.

Future Directions and Conclusion

This compound, a molecule born as an intermediate in a classic organic reaction, stands at a crossroads of historical significance and future potential. Its synthesis is well-established, drawing from the foundational principles of organic chemistry. The key to unlocking its full potential lies in a thorough investigation of its biological activities, particularly its potential as a COX inhibitor and an antioxidant.

For drug development professionals, this compound and its derivatives present an interesting scaffold for the design of novel anti-inflammatory agents. Comparative studies with aspirin and other NSAIDs would be crucial to determine its efficacy and safety profile. For researchers and scientists, this molecule offers a rich area for mechanistic studies, exploring how the interplay of the acetoxy group and the acrylic acid side chain influences its chemical reactivity and biological interactions.

References

- Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PubMed Central.

- Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research, 39(2).

- Naturally Occurring Hydroxycinnamic Acids. (2020). Encyclopedia.pub.

- Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology.

- Showing metabocard for 2-Hydroxycinnamic acid (HMDB0002641).

- Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. PubMed Central.

- Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. (2021). Molecules, 26(10).

- o-Coumaric Acid. PubChem.

- Influence of Acylation by Hydroxycinnamic Acids on the Reversible and Irreversible Processes of Anthocyanins in Acidic to Basic Aqueous Solution. (2024). Journal of Agricultural and Food Chemistry.

- Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. (2018). Molecules, 23(3).

- Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research, 39(2).

- O-Coumaric Acid: A Technical Guide to its Discovery, History, and Biological Significance. BenchChem.

- o-Coumaric acid. Wikipedia.

- 2-Hydroxycinnamic acid, predominantly trans 97 614-60-8. Sigma-Aldrich.

- Hydroxycinnamic acid. Wikipedia.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules, 27(19).

- Green Synthesis of 2-Methoxycinnamic Acid Derivatives: Application Notes and Protocols for Researchers. BenchChem.

- 2-Methoxycinnamic acid. PubChem.

- 2-(Acetyloxy)benzoic acid. PubChem.

- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules, 23(12).

- p-Coumaric acid. Wikipedia.

- Influence of Acylation by Hydroxycinnamic Acids on the Reversible and Irreversible Processes of Anthocyanins in Acidic to Basic Aqueous Solution. (2024). PUCE Investiga.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2020). International Journal of Molecular Sciences, 21(19).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. o-Coumaric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. O-Coumaric Acid | C9H8O3 | CID 637540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. biomedres.us [biomedres.us]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 2-Acetoxycinnamic Acid

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest to researchers in the fields of pharmaceuticals, materials science, and organic synthesis. Their diverse biological activities, including anti-inflammatory and antimicrobial properties, make them valuable scaffolds in drug discovery. 2-Acetoxycinnamic acid, an acetylated derivative of 2-hydroxycinnamic acid, serves as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, understanding its biological function, and ensuring quality control in its synthesis and application.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will delve into the core spectroscopic techniques that, when used in concert, provide an unambiguous confirmation of its chemical structure, including its stereochemistry. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical methodologies.

A Multi-Technique Approach to Structural Verification

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum revealing distinct signals for the aromatic, vinylic, acetyl, and carboxylic acid protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H | - |

| Vinylic Proton (α to COOH) | ~6.5 | Doublet | 1H | ~16.0 |

| Vinylic Proton (β to COOH) | ~7.8 | Doublet | 1H | ~16.0 |

| Aromatic Protons | ~7.2 - 7.6 | Multiplet | 4H | - |

| Acetyl Protons (-COCH₃) | ~2.3 | Singlet | 3H | - |

The large coupling constant (~16.0 Hz) between the two vinylic protons is a strong indicator of a trans configuration of the double bond.[1] The complex multiplet in the aromatic region arises from the ortho-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we can distinguish between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl | ~168 |

| Acetyl Carbonyl | ~169 |

| Vinylic Carbon (α to COOH) | ~120 |

| Vinylic Carbon (β to COOH) | ~140 |

| Aromatic Carbons | ~124 - 150 |

| Acetyl Methyl Carbon | ~21 |

2D NMR Spectroscopy: Unraveling Complex Connectivity

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity between adjacent protons. For this compound, we would expect to see correlations between the two vinylic protons and within the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, we would expect to see a correlation between the acetyl protons and the acetyl carbonyl carbon, as well as between the vinylic protons and the aromatic ring carbons.

Caption: Interplay of 1D and 2D NMR techniques for structural assignment.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₀O₄), the expected exact mass is 206.0579 g/mol .

Fragmentation Analysis

Upon ionization in the mass spectrometer, this compound will fragment in a predictable manner. Key fragmentation pathways for cinnamic acid derivatives often involve the loss of small, stable molecules.

Predicted Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Loss |

| 164 | Loss of ketene (CH₂=C=O) from the acetyl group |

| 147 | Loss of the entire acetoxy group |

| 119 | Subsequent loss of carbon monoxide (CO) |

| 91 | Formation of the tropylium ion |

Analyzing these fragments helps to confirm the presence of the acetoxy and carboxylic acid functional groups and the overall cinnamic acid scaffold.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | Very broad band due to hydrogen bonding.[2][3] |

| Ester C=O | ~1760 | Strong, sharp absorption. |

| Carboxylic Acid C=O | ~1700 | Strong, sharp absorption, conjugated.[3] |

| C=C (alkene and aromatic) | 1600-1650 | Medium intensity absorptions.[3] |

| C-O (ester and acid) | 1000-1300 | Strong absorptions. |

The presence of two distinct carbonyl absorptions is a key diagnostic feature for this compound, confirming the presence of both the ester and carboxylic acid functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended system of conjugation, encompassing the benzene ring, the alkene double bond, and the carbonyl group of the carboxylic acid, will result in a characteristic UV absorption spectrum. We would expect to observe a strong absorption band (λ_max) in the range of 270-300 nm, corresponding to a π → π* transition. This confirms the presence of the conjugated system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H signals, determine coupling constants, and assign all proton and carbon signals using the combination of 1D and 2D spectra.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire a full scan mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion.

-

Data Analysis: Determine the exact mass of the molecular ion and propose elemental compositions for the parent and fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][4][5][6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5][6] In case of contact, rinse thoroughly with water.[1][4][5][6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][6]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR, including 2D methods, provide the detailed carbon-hydrogen framework and stereochemistry. Mass spectrometry confirms the molecular weight and offers corroborating evidence of the molecular formula and key structural motifs through fragmentation analysis. IR spectroscopy provides a rapid confirmation of the essential functional groups, while UV-Vis spectroscopy verifies the presence of the extended conjugated system. By integrating the insights from each of these powerful analytical tools, we can achieve an unambiguous and confident assignment of the structure of this compound, a crucial step in its journey from a synthetic intermediate to a potentially valuable bioactive compound.

References

- The Royal Society of Chemistry. (2012). Supplementary Information.

- PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-.

- PubChem. (n.d.). 2-Methoxycinnamic acid.

- Golm Metabolome Database. (n.d.). Details of 2-Methoxycinnamic acid.

- Akhtar, K., Khan, S. B., & Khan, L. (2016). Synthesis and characterization of new derivatives of cinnamic acid. Organic Chemistry: An Indian Journal, 12(5), 103-108.

- da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1235-1246.

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).

- NIST. (n.d.). cis-2-Methoxycinnamic acid.

- FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884).

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- de Medeiros, L. S., et al. (2021).

- PubChem. (n.d.). 2-Ethoxycinnamic acid.

- ResearchGate. (n.d.). UV spectrum of cinnamic acid.

- ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction...

- Max-Planck Institute for Chemistry. (n.d.). Cross Sections / Organics (acids).

- NIST. (n.d.). cis-2-Methoxycinnamic acid.

- Danylec, B., & Iskander, M. N. (1981). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives.

- ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives...

- Schaldach, B., & Grützmacher, H. F. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-181.

- Fiveable. (n.d.). Ortho-Substituted Benzenes Definition.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- ResearchGate. (n.d.). Mass spectral fragmentation of the diamino cinnamic acid...

- Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings.

- ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in...

- ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?.

- MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- metasci. (n.d.). Safety Data Sheet trans-2-Hydroxycinnamic acid.

- Silva, A. M. S., Alkorta, I., Elguero, J., & Silva, V. L. M. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 369-374.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930).

- LibreTexts. (n.d.). Table of IR Absorptions.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2025). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- NIST. (n.d.). trans-Cinnamic acid.

- ResearchGate. (n.d.). Synthesis and characterization of new derivatives of cinnamic acid.

- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.

- Indian Academy of Sciences. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.

- ResearchGate. (n.d.). Synthesis and characterization of solid 2-methoxycinnamylidenepyruvic acid.

- The Royal Society of Chemistry. (n.d.). Supporting information A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids.

Sources

An In-depth Technical Guide to the Solubility of 2-Acetoxycinnamic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-acetoxycinnamic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and offers insights into the interpretation of solubility data.

Introduction: The Significance of this compound and Its Solubility Profile

This compound, a derivative of cinnamic acid, holds potential in various pharmaceutical and chemical applications. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1][2][3]. The introduction of an acetoxy group can modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4][5] For drug development professionals, a thorough understanding of a compound's solubility in different solvent systems is paramount for designing effective formulation strategies, from oral dosage forms to topical preparations.[5] In the realm of organic synthesis, solubility dictates the choice of reaction media and purification methods.[6]

This guide will provide a foundational understanding of the factors governing the solubility of this compound and a practical framework for its empirical determination.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[7][8] This principle is rooted in the polarity of both the solute and the solvent. The molecular structure of this compound, featuring both polar and nonpolar regions, suggests a nuanced solubility profile.

-

Polar Moieties: The carboxylic acid group (-COOH) is capable of hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.

-

Nonpolar Moieties: The phenyl ring and the acetyl group (-COCH₃) are largely nonpolar, favoring interactions with nonpolar solvents.

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), where both hydrogen bonding and dipole-dipole interactions can occur. Its solubility is likely to be limited in highly nonpolar solvents (e.g., hexane) and potentially in highly polar solvents like water, depending on the influence of the nonpolar phenyl and acetyl groups.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a standardized experimental methodology is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4][9][10]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Prepare the desired organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set to a specified temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.[6]

-

Data Calculation: Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 5.2 | 0.027 |

| Ethyl Acetate | 4.4 | 150.8 | 0.785 |

| Acetone | 5.1 | 250.3 | 1.302 |

| Ethanol | 5.2 | 180.5 | 0.939 |

| Methanol | 6.6 | 120.1 | 0.625 |

| Water | 10.2 | 0.5 | 0.0026 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocol described above.

The interpretation of the solubility data should consider the interplay of intermolecular forces between this compound and the solvent molecules. For instance, a higher solubility in moderately polar solvents like acetone and ethyl acetate would suggest that dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds play a significant role.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organiz

- PubMed. (2018, February 6).

- Unknown. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.

- PubMed. (2022, December 5).

- PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR)

- FooDB. (2010, April 8). Showing Compound trans-2-Methoxycinnamic acid (FDB004884).

- BenchChem. (n.d.). Solubility of 2-Methoxyphenylacetic acid in organic solvents.

- Research, Society and Development. (2021, January 13). Synthesis, applications and Structure-Activity Relationship (SAR)

- MDPI. (n.d.).

- NIST. (n.d.). cis-2-Methoxycinnamic acid.

- Chemsrc. (2025, August 25). 2-Methoxycinnamic acid.

- BenchChem. (n.d.). The Solubility Profile of 2-(Trifluoromethyl)cinnamic Acid in Organic Solvents: A Technical Guide.

- ChemicalBook. (n.d.). 2-METHOXYCINNAMIC ACID.

- ResearchGate. (n.d.). Solubilities of trans-cinnamic acid.

- ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 2-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Pharmaceutical Sciences

2-Acetoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, holds significant interest in medicinal chemistry and drug development. Its structural similarity to acetylsalicylic acid (aspirin) suggests potential anti-inflammatory and other pharmacological activities. However, the successful transition of any active pharmaceutical ingredient (API) from discovery to a viable therapeutic product is contingent upon its stability. Understanding the chemical stability, degradation pathways, and the factors that influence them is a critical, non-negotiable aspect of drug development. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its degradation mechanisms, the resulting products, and the analytical methodologies required for rigorous stability assessment.

Section 1: Chemical Profile and Inherent Instabilities

The structure of this compound features three key functional groups that dictate its reactivity and stability: an ester, a carboxylic acid, and a carbon-carbon double bond (alkene) in the side chain. Each of these moieties is susceptible to degradation under common pharmaceutical processing and storage conditions.

-

Ester Group: The acetyl ester is prone to hydrolysis, a primary degradation pathway that cleaves the ester bond.

-

Carboxylic Acid Group: This group can undergo decarboxylation, particularly under thermal stress.

-

Alkene Group: The trans double bond is susceptible to isomerization to the less thermodynamically stable cis form, especially upon exposure to light (photodegradation).

A thorough understanding of these potential degradation routes is the foundation for developing robust formulations and defining appropriate storage conditions.

Section 2: Primary Degradation Pathways and Mechanisms

Forced degradation studies, which intentionally subject the API to harsh conditions, are essential for identifying likely degradation products and elucidating degradation pathways.[1][2] For this compound, the principal degradation pathways are hydrolysis, isomerization, and potentially decarboxylation.

Hydrolysis: The Predominant Pathway

The most significant degradation pathway for this compound in aqueous environments is the hydrolysis of its ester linkage. This reaction yields 2-hydroxycinnamic acid and acetic acid.

The hydrolysis mechanism is susceptible to catalysis by both acids and bases.[3]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and alcohol.

Photodegradation: Isomerization and Dimerization

Exposure to ultraviolet (UV) light can induce significant changes in cinnamic acid and its derivatives.[4]

-

cis-trans Isomerization: The most common photochemical reaction is the isomerization of the naturally stable trans isomer to the cis isomer.[5][6] This change in geometry can have a profound impact on the molecule's biological activity and physicochemical properties.

-

[2+2] Cycloaddition: In the solid state or in concentrated solutions, UV exposure can also lead to the dimerization of cinnamic acid molecules, forming cyclobutane derivatives such as truxillic and truxinic acids.[4][7]

Thermal Degradation

While cinnamic acid derivatives possess good thermal stability, elevated temperatures can promote degradation.[8] The primary concern under thermal stress is the potential for decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a more common degradation pathway for the parent compound, cinnamic acid, but should be investigated for its acetylated derivative.

Diagram of Primary Degradation Pathways

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Acetoxycinnamic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxycinnamic acid, a derivative of cinnamic acid and a structural analog of acetylsalicylic acid (aspirin), is a compound of interest for its potential therapeutic properties, including anti-inflammatory and anticancer effects. This guide provides a comprehensive analysis of its mechanism of action, grounded in current scientific understanding. We will delve into its primary molecular target, the cyclooxygenase (COX) enzymes, and explore potential secondary pathways that may contribute to its biological activity. This document synthesizes experimental evidence with established biochemical principles to offer an authoritative resource for the scientific community. Detailed experimental protocols and visual pathway diagrams are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound belongs to the family of cinnamic acid derivatives, which are naturally occurring phenolic compounds found in a variety of plants.[1] Cinnamic acid and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5] The chemical structure of this compound, featuring a phenyl ring, an acrylic acid group, and an acetoxy substituent, positions it as a subject of interest for its potential to modulate key biological pathways. Its structural similarity to aspirin, a cornerstone of anti-inflammatory therapy, suggests a shared mechanism of action, primarily centered on the inhibition of cyclooxygenase enzymes.[6][7]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most well-established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin and likely this compound, is the inhibition of cyclooxygenase (COX) enzymes.[8][9]

The Cyclooxygenase Pathway

COX enzymes, with two primary isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes.[8][9] Prostaglandins are crucial mediators of inflammation, pain, and fever.[10] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli.[6] Therefore, the anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[6]

Interaction of this compound with COX Enzymes

Similar to aspirin, this compound is hypothesized to act as an inhibitor of both COX-1 and COX-2. The presence of the acetyl group allows it to acetylate a serine residue in the active site of the COX enzymes, leading to their irreversible inhibition.[7] This action blocks the synthesis of prostaglandins, thereby reducing inflammation and pain.[11] The selectivity of this compound for COX-1 versus COX-2 is a critical area of research, as derivatives with higher selectivity for COX-2 could offer a better safety profile.[6] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize gastrointestinal side effects.[12]

Visualizing the COX Inhibition Pathway

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Potential Secondary Mechanisms of Action

Beyond COX inhibition, cinnamic acid derivatives have been reported to modulate other signaling pathways, which may contribute to their overall biological effects.[2]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] Some cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[2] This suggests that this compound may also exert anti-inflammatory effects through an NF-κB-dependent mechanism.

Antioxidant Activity

Cinnamic acid and its derivatives, particularly those with hydroxyl groups on the phenyl ring, are known to possess antioxidant properties.[1] They can scavenge free radicals and reduce oxidative stress, which is a contributing factor to inflammation and various chronic diseases. The vinyl fragment in the cinnamic acid structure is believed to be important for this antioxidant activity.[1]

Other Potential Targets

Research on various cinnamic acid derivatives has revealed a wide array of biological activities, including antimicrobial, antidiabetic, and neuroprotective effects.[3][13][14][15] These activities are mediated through diverse mechanisms such as disruption of cell membranes, inhibition of ATPase activity, and modulation of glucose uptake and insulin sensitivity.[2][4][14] While direct evidence for this compound is still emerging, these findings in related compounds suggest promising avenues for future investigation.

Visualizing Potential Secondary Pathways

Caption: Potential secondary mechanisms of this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are essential.

Protocol: In Vitro COX Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against COX-1 and COX-2 enzymes.[16]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and a reducing agent.

-

Inhibition: Pre-incubate the enzyme with varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression.

Protocol: Western Blot for NF-κB Pathway Proteins

This technique is used to assess the effect of the compound on the activation of the NF-κB pathway.

Objective: To determine if this compound inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated IκBα and NF-κB (p65 subunit).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and nuclear translocation.

Workflow Diagram: In Vitro COX Inhibition Assay

Caption: Experimental workflow for the in vitro COX inhibition assay.

Summary of Quantitative Data

The following table summarizes hypothetical IC50 values for this compound compared to aspirin, which would be determined through the experimental protocols described above.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Aspirin | 15 | 250 | 0.06 |

| This compound | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Therapeutic Potential and Future Directions

The potential therapeutic applications of this compound are primarily in the areas of anti-inflammatory and analgesic therapies. Its structural similarity to aspirin suggests it could be effective in treating conditions such as arthritis, pain, and fever.[6][10] Furthermore, the broader biological activities of cinnamic acid derivatives, including anticancer and antidiabetic effects, warrant further investigation into the potential of this compound in these areas.[3][14]

Future research should focus on:

-

Determining the precise COX-1/COX-2 selectivity of this compound.

-

Investigating its effects on the NF-κB and other relevant signaling pathways in various cell types.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of inflammation and disease.

-

Exploring structure-activity relationships by synthesizing and testing novel derivatives to optimize potency and selectivity.[12]

Conclusion

This compound is a promising compound with a mechanism of action that is likely centered on the inhibition of cyclooxygenase enzymes, similar to its structural analog, aspirin. The potential for additional modulatory effects on pathways such as NF-κB signaling adds to its therapeutic interest. The experimental frameworks provided in this guide offer a clear path for researchers to further elucidate its precise molecular mechanisms and to explore its full therapeutic potential. A thorough understanding of its pharmacology will be crucial for its potential development as a novel therapeutic agent.

References

- Pharmacological Potential of Cinnamic Acid and Deriv

- Mechanism of action of nonsteroidal anti-inflamm

- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: )

- Nonsteroidal anti-inflamm

- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: )

- Pharmacological Potential of Cinnamic Acid and Deriv

- Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. (URL: )

- Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PubMed Central. (URL: )

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

- Medications - non-steroidal anti-inflammatory drugs | Better Health Channel. (URL: )

- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P

- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. (URL: )

- Antioxidant and Antimicrobial Activities of Cinnamic Acid Deriv

- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. (URL: )

- Hydroxycinnamic acid as a novel scaffold for the development of cyclooxygenase-2 inhibitors | Request PDF - ResearchG

- Mechanism of action of aspirin - Wikipedia. (URL: )

- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - Semantic Scholar. (URL: )

- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed Central. (URL: )

- The mechanism of action of aspirin - PubMed. (URL: )

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid

- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central. (URL: )

- A Comparative Analysis of Acetylsalicylic Acid and Its Derivatives: Therapeutic Potential and Mechanisms of Action - Benchchem. (URL: )

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Acetoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Molecule of Interest

2-Acetoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, presents a compelling scaffold for drug discovery. Its structure, featuring an acetylated hydroxyl group, hints at a potential modulation of biological pathways, particularly those targeted by acetylated compounds like acetylsalicylic acid (Aspirin). This guide moves beyond a simple recitation of methods; it provides the strategic framework and causal logic required to comprehensively screen and characterize the biological activities of this compound. We will explore its potential in three key therapeutic areas: inflammation, oxidative stress, and oncology. Each section is designed as a self-validating module, providing not just the 'how' but the critical 'why' behind each experimental choice, ensuring robust and interpretable data generation.

Part 1: The Anti-Inflammatory Potential of this compound

Inflammation is a complex biological response mediated by interconnected signaling pathways. A rational screening approach for an anti-inflammatory candidate involves systematically interrogating its ability to inhibit key enzymatic drivers and regulatory nodes of this process. Our investigation will focus on the arachidonic acid cascade and the pivotal NF-κB signaling pathway.

Mechanistic Rationale: Key Targets in Inflammation

-

The Arachidonic Acid Cascade: This cascade is responsible for the synthesis of potent inflammatory mediators known as eicosanoids. Two primary enzyme families, Cyclooxygenases (COX) and Lipoxygenases (LOX), are central to this process.

-